molecular formula C16H16INO4 B12277918 benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate

benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate

Cat. No.: B12277918
M. Wt: 413.21 g/mol
InChI Key: XBTHKQKFXVBAQV-UHFFFAOYSA-N
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Description

Benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4210,3,7]nonan-9-yl}carbamate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. This often involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by further functional group modifications.

    Introduction of the Iodo Group: The iodo group is introduced via halogenation reactions, often using iodine or iodine monochloride under controlled conditions.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Due to its complexity, the industrial production of this compound is limited. It is primarily synthesized in research laboratories for specific applications. The production process requires precise control of reaction conditions and purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxo derivatives.

    Reduction: Hydroxy derivatives.

    Hydrolysis: Corresponding amine and benzyl alcohol.

Scientific Research Applications

Benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate is not fully understood. its unique structure suggests potential interactions with various molecular targets. The iodo group may facilitate binding to specific proteins or enzymes, while the tricyclic core could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-{2-bromo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate
  • Benzyl N-{2-chloro-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate
  • Benzyl N-{2-fluoro-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate

Uniqueness

Benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate is unique due to the presence of the iodo group, which imparts distinct reactivity and potential biological activity compared to its bromo, chloro, and fluoro analogs. The tricyclic structure also contributes to its unique chemical and physical properties.

Properties

Molecular Formula

C16H16INO4

Molecular Weight

413.21 g/mol

IUPAC Name

benzyl N-(2-iodo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-9-yl)carbamate

InChI

InChI=1S/C16H16INO4/c17-12-10-6-9-11(15(19)22-14(9)12)13(10)18-16(20)21-7-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2,(H,18,20)

InChI Key

XBTHKQKFXVBAQV-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2OC3=O)I)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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